molecular formula C11H11N3O B1531930 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 1154709-64-4

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B1531930
CAS No.: 1154709-64-4
M. Wt: 201.22 g/mol
InChI Key: JDJSUDGVNKNTBR-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature to yield the desired oxadiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJSUDGVNKNTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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